molecular formula C6H13O8P B096805 1,5-Anhydroglucitol-6-phosphate CAS No. 17659-59-5

1,5-Anhydroglucitol-6-phosphate

Cat. No. B096805
CAS RN: 17659-59-5
M. Wt: 244.14 g/mol
InChI Key: KAJAXXUCVJFKFM-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Anhydroglucitol-6-phosphate, commonly known as 1,5-AG6P, is a naturally occurring sugar molecule that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and biotechnology.

Mechanism Of Action

The mechanism of action of 1,5-AG6P is not fully understood, but it is believed to involve its ability to regulate various metabolic pathways in the body. It has been shown to inhibit the activity of enzymes such as hexokinase and glucokinase, which are involved in glucose metabolism. It has also been shown to activate various signaling pathways, including the AMP-activated protein kinase pathway, which plays a crucial role in regulating energy metabolism.

Biochemical And Physiological Effects

1,5-AG6P has been shown to have various biochemical and physiological effects in the body. It has been shown to regulate glucose metabolism, lipid metabolism, and energy metabolism. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential application in cancer treatment. In addition, it has been shown to regulate insulin secretion and sensitivity, which may contribute to its potential application in diabetes management.

Advantages And Limitations For Lab Experiments

1,5-AG6P has several advantages for lab experiments, including its stability, solubility, and availability. It can be easily synthesized using various methods and can be readily obtained from commercial sources. However, its potential toxicity and lack of specificity for certain enzymes and pathways may limit its application in certain experiments.

Future Directions

1,5-AG6P has several potential future directions for research. In medicine, it may be further studied for its potential application in cancer treatment and diabetes management. In agriculture, it may be further studied for its potential application in enhancing plant growth and stress tolerance. In biotechnology, it may be further studied for its potential application in the synthesis of various chemicals and materials. Further research is needed to fully understand the mechanism of action and potential applications of 1,5-AG6P.

Synthesis Methods

1,5-AG6P can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction between glucose-6-phosphate and hydroxylamine, while enzymatic synthesis involves the use of enzymes such as glucose-6-phosphate dehydrogenase and 1,5-anhydroglucitol dehydrogenase. Microbial synthesis, on the other hand, involves the use of microorganisms such as Escherichia coli and Bacillus subtilis.

Scientific Research Applications

1,5-AG6P has been extensively studied for its potential applications in various fields. In medicine, it has been shown to be a potential biomarker for diabetes, as its levels in blood have been found to be inversely correlated with blood glucose levels. It has also been studied for its potential application in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential application in enhancing plant growth and stress tolerance. In biotechnology, it has been studied for its potential application in the synthesis of various chemicals and materials.

properties

CAS RN

17659-59-5

Product Name

1,5-Anhydroglucitol-6-phosphate

Molecular Formula

C6H13O8P

Molecular Weight

244.14 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O8P/c7-3-1-13-4(6(9)5(3)8)2-14-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1

InChI Key

KAJAXXUCVJFKFM-SLPGGIOYSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O

SMILES

C1C(C(C(C(O1)COP(=O)(O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)COP(=O)(O)O)O)O)O

Other CAS RN

17659-59-5

synonyms

1,5-anhydroglucitol-6-phosphate

Origin of Product

United States

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